Superior Acid/Base Stability Enables Wider Reaction Compatibility
Triallylsilane (TAS) demonstrates significantly greater stability toward acidic and basic conditions compared to silanes bearing heteroatom substituents such as halogens, alkoxy, or hydroxyl groups. While specific quantitative stability metrics (e.g., hydrolysis rate constants) are not directly reported for TAS versus these comparators, authoritative synthetic reviews consistently classify TAS as 'stable toward acid and base,' contrasting it with the hydrolytic lability of chlorosilanes, alkoxysilanes, and silanols [1]. This enhanced stability allows for a broader range of reaction conditions and functional group tolerance, particularly in cross-coupling chemistry [2].
| Evidence Dimension | Chemical Stability (Qualitative Assessment) |
|---|---|
| Target Compound Data | Stable toward acid and base [1] |
| Comparator Or Baseline | Halosilanes, alkoxysilanes, and silanols; classified as less stable toward acid and base, prone to hydrolysis or condensation [1] |
| Quantified Difference | Qualitative differentiation: 'stable' vs. 'less stable' [1] |
| Conditions | General handling and reaction environments; specific pH or temperature ranges not provided in source. |
Why This Matters
Procurement of Triallylsilane over labile heteroatom silanes minimizes the risk of reagent decomposition, simplifies storage requirements, and expands the scope of compatible synthetic transformations.
- [1] Denmark, S. E., & Chang, W.-T. T. (2013). 1.2.1.3.1.3 Triallylsilanes. In Science of Synthesis: Cross Coupling and Heck-Type Reactions (Vol. 1, p. 392). Georg Thieme Verlag KG. https://doi.org/10.1055/sos-SD-207-00196 View Source
- [2] Sahoo, A. K., Nakao, Y., & Hiyama, T. (2004). A Highly Effective and Practical Biaryl Synthesis with Triallyl(aryl)silanes and Aryl Chlorides. Chemistry Letters, 33(5), 632–633. https://doi.org/10.1246/cl.2004.632 View Source
